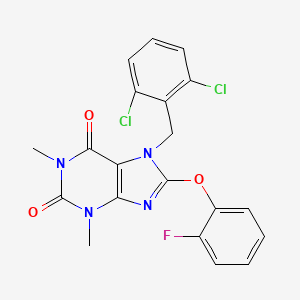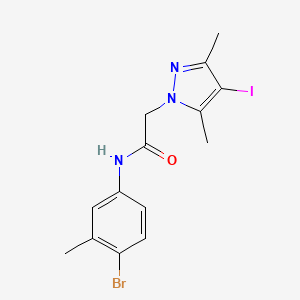![molecular formula C35H47N3O3 B14946298 N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis[2-(1-adamantyl)acetamide]](/img/structure/B14946298.png)
N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis[2-(1-adamantyl)acetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE is a complex organic compound featuring adamantane, a diamondoid structure known for its stability and rigidity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reaction of adamantane with acetic anhydride to form adamantyl acetate, which is then reacted with various amines and other reagents to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would include the use of automated reactors and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action for 2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, its antiviral activity is thought to be due to its ability to inhibit viral replication by interfering with viral enzymes . Its anti-proliferative effects on cancer cells may involve the disruption of cell division processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(ADAMANTAN-1-YL)-N-(4-BENZOYLPHENYL)ACETAMIDE
- 2-(ADAMANTAN-1-YL)-N-[1-(ADAMANTAN-1-YL)ETHYL]ACETAMIDE
- N-(2-METHYL-ADAMANTAN-2-YL)-ACETAMIDE
Uniqueness
What sets 2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its adamantane core provides structural stability, while the various functional groups allow for diverse chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C35H47N3O3 |
|---|---|
Peso molecular |
557.8 g/mol |
Nombre IUPAC |
2-(1-adamantyl)-N-[5-[[2-(1-adamantyl)acetyl]amino]-2-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C35H47N3O3/c1-21-5-30(38-4-2-3-33(38)41)29(37-32(40)20-35-16-25-9-26(17-35)11-27(10-25)18-35)12-28(21)36-31(39)19-34-13-22-6-23(14-34)8-24(7-22)15-34/h5,12,22-27H,2-4,6-11,13-20H2,1H3,(H,36,39)(H,37,40) |
Clave InChI |
XLBHZEYKWZJHKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1NC(=O)CC23CC4CC(C2)CC(C4)C3)NC(=O)CC56CC7CC(C5)CC(C7)C6)N8CCCC8=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1H-tetrazol-1-yl]phenol](/img/structure/B14946219.png)
![ethyl (2E)-3-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B14946230.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14946232.png)


![4-bromophenyl 1-[(4-fluorophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B14946245.png)
![2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B14946250.png)

![Ethyl 2-({[4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14946279.png)
![[1,2,4]Triazole-3-thione, 4-allyl-2-morpholin-4-ylmethyl-5-phenyl-2,4-dihydro-](/img/structure/B14946283.png)
![1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14946287.png)
![Acetamide, N-(2-cyano-4,5-dimethoxyphenyl)-2-[(cyclohexyl)(methyl)amino]-](/img/structure/B14946292.png)
![3-[4-(cyclohexylamino)-6-methoxy-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14946295.png)
